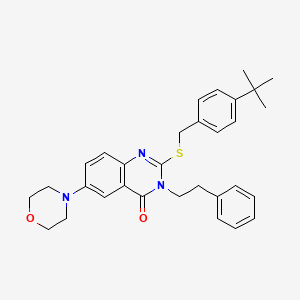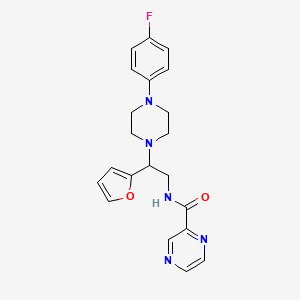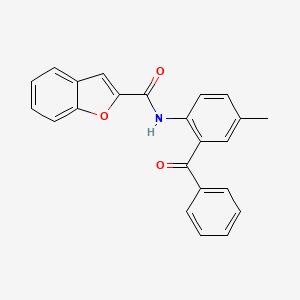
(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate is a synthetic organic compound that belongs to the class of thiazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a thiazolidine-2,4-dione core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes under specific reaction conditions. One common method involves the use of microwave irradiation to facilitate the condensation reaction, which significantly reduces reaction time and improves yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a green one-pot three-component synthesis method. This approach employs environmentally benign solvents and reagents, such as ionic liquids, to achieve high yields and purity. The reaction is typically carried out under mild conditions, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and amido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activity, making it a valuable tool in biological research. It has been studied for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains .
Medicine
In medicinal research, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa, HT29, A549, and MCF-7 . Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. Additionally, the compound’s ability to inhibit pro-inflammatory cytokines and nitric oxide synthase contributes to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzylidene derivatives: Compounds with a benzylidene group also show comparable antimicrobial and anticancer properties.
Uniqueness
What sets (Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate apart from similar compounds is its unique combination of structural features, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its versatility and potential for the development of new therapeutic agents.
Propiedades
IUPAC Name |
ethyl 4-[3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-29-21(27)16-8-10-17(11-9-16)23-19(25)12-13-24-20(26)18(30-22(24)28)14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,25)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLYBXJPAWTYJV-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2643831.png)
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2643832.png)
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)
![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)
![N-(2-(6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2643839.png)
![2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2643840.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2643844.png)
![N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643845.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2643846.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2643849.png)
